molecular formula C14H15N3O4 B2589231 5-{[(4-Methoxyphenyl)amino]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 223921-80-0

5-{[(4-Methoxyphenyl)amino]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B2589231
CAS No.: 223921-80-0
M. Wt: 289.291
InChI Key: BGLDGAUJNFIFCY-UHFFFAOYSA-N
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Description

5-{[(4-Methoxyphenyl)amino]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a useful research compound. Its molecular formula is C14H15N3O4 and its molecular weight is 289.291. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

One study explored the structure and reactivity of 1,3,2-diazaphospholidine-4,5-diones, including derivatives similar to the specified compound. The research found these compounds exhibit solvolytic behavior and provided insights into their molecular structure and resonance interactions, indicating potential applications in chemical synthesis and material science (Hutton et al., 1986).

Crystal Structure Analysis

Research into Schiff base ligands similar to "5-{[(4-Methoxyphenyl)amino]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione" has contributed to the understanding of crystal structures and tautomeric equilibria. This is crucial for designing materials with specific optical properties (Hayvalı et al., 2010).

Antibacterial Activities

A study on antipyrine derivatives, which are structurally related to the specified compound, showcased their strong antibacterial activities. This suggests potential applications in developing new antimicrobial agents (Xin‐Yan Zhang, 2011).

Spectroscopic and Photophysical Properties

The aggregation-induced emission characteristics of certain benzylidene derivatives have been investigated, revealing that these compounds exhibit increased luminescence upon aggregation. This property is valuable for the development of new fluorescent materials and sensors (Mendigalieva et al., 2022).

Cytotoxicity and Potential for Cancer Therapy

Some derivatives have been evaluated for their in vitro cytotoxic activity against cancer cells, indicating their potential as therapeutic agents (Ashraf S. Hassan et al., 2014).

Properties

IUPAC Name

6-hydroxy-5-[(4-methoxyphenyl)iminomethyl]-1,3-dimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-16-12(18)11(13(19)17(2)14(16)20)8-15-9-4-6-10(21-3)7-5-9/h4-8,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTOGCOPKDAVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C=NC2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671896
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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